N-(3,4-difluorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
This compound features a pyrrolo[2,3-c]pyridine core substituted with a 7-oxo group, a 2-fluorophenylmethyl moiety at position 1, and an acetamide linker terminating in a 3,4-difluorophenyl group. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, which may influence pharmacokinetic properties .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2/c23-17-4-2-1-3-15(17)12-27-9-7-14-8-10-28(22(30)21(14)27)13-20(29)26-16-5-6-18(24)19(25)11-16/h1-11H,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPOSGWVCQMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrrolo[2,3-c]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl groups: This is achieved through nucleophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Pyrrolopyridine Core Formation
The synthesis of the pyrrolo[2,3-c]pyridin-6-one scaffold typically involves cyclization reactions . For related compounds, this process often includes:
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Condensation : Reaction of an amine (e.g., α,β-unsaturated ketones) with a carbonyl compound, followed by cyclization to form the fused ring system .
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Microwave-Assisted Synthesis : Accelerated cyclization using hydrazine hydrate or other catalysts under microwave irradiation, as seen in pyrazole derivatives .
Key Reagents/Conditions :
| Reaction Steps | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, microwave | Varies (50–80%) |
| Hydrogenation (if needed) | Pd/C, H₂, solvent (e.g., DMF) | Depends on substrate |
Amidation
The acetamide group is formed via amide bond formation , commonly using:
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Coupling Reagents : EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) or HOBt (Hydroxybenzotriazole) .
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Solvent : DMF or dichloromethane.
Reaction Mechanism :
textCarboxylic acid + Amine → Amide + Byproducts Mechanism: Activation of carboxylic acid by coupling reagent, followed by nucleophilic attack by amine[1].
| Amidation Conditions | Reagents | Solvent | Temperature |
|---|---|---|---|
| Standard Amidation | EDC, HOBt | DMF | RT |
Functional Group Transformations
The compound may undergo reactions at its:
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Ketone Group (7-Oxo) : Susceptible to reductive amination or Grignard additions .
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Acetamide Group : Potential for hydrolysis (under acidic/basic conditions) to form carboxylic acids.
Analytical and Characterization Reactions
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Spectroscopic Analysis :
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Chromatographic Purification :
Stability and Degradation
The compound’s fluorophenyl and acetamide groups may influence its stability:
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Hydrolytic Stability : Acetamide bonds are generally stable but can hydrolyze under extreme conditions (e.g., strong acids/bases).
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Photostability : Fluorinated substituents may enhance stability under UV light.
Scientific Research Applications
Structural Features
The compound features a pyrrolo[2,3-c]pyridine core structure which is known for its biological activity. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Recent studies have highlighted the potential of N-(3,4-difluorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide as an anticancer agent. Compounds containing the pyrrolo[2,3-c]pyridine scaffold have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibited significant inhibitory effects on tumor growth in xenograft models. The compound's mechanism involves the downregulation of key oncogenes and upregulation of tumor suppressor genes .
Neurological Disorders
The compound has also been investigated for its effects on neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it may influence glycine transporters and NMDA receptor activity.
Case Study: Treatment of Cognitive Impairment
In preclinical models of cognitive impairment, this compound showed promise in improving memory and learning capabilities by enhancing synaptic plasticity .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for further development in antibiotic therapies.
Case Study: Broad-Spectrum Antimicrobial Activity
Research indicated that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a lead compound for novel antibiotics .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
- Core Heterocycles : The target compound’s pyrrolo[2,3-c]pyridine core distinguishes it from pyrazolo[3,4-b]pyridine (4f) and pyrrolo[1,2-b]pyridazine (EP 4 374 877 derivatives). These differences alter electron distribution and binding interactions .
- Fluorine Substitution : The 3,4-difluorophenyl and 2-fluorophenyl groups in the target compound contrast with the 4-fluorophenyl group in 4f and trifluoromethyl groups in EP 4 374 877 derivatives. Fluorine placement impacts steric hindrance and metabolic stability .
NMR and IR Data :
- The target compound’s structural complexity necessitates advanced NMR analysis. highlights that substituent positions (e.g., fluorophenyl groups) induce distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), which differ from analogs like compound 7 and Rapa .
- Compound 4f exhibits IR peaks at 3325 cm⁻¹ (N-H stretch) and 1684 cm⁻¹ (C=O stretch), similar to the acetamide group in the target compound .
Pharmacokinetic and Functional Comparisons
ADMET Properties :
- While direct data for the target compound are lacking, equation-based models () suggest that fluorinated pyrrolo/pyrazolo derivatives exhibit improved log P values and membrane permeability compared to non-fluorinated analogs .
- Aldisin’s free radical scavenging activity (EC₅₀: 0.426 μmol·L⁻¹ to 18.5 mmol·L⁻¹) contrasts with the target compound’s undefined bioactivity, though structural dissimilarities limit direct comparison.
Patent Implications :
- EP 4 374 877 A2 derivatives demonstrate that pyrrolo[1,2-b]pyridazine cores with trifluoromethyl and morpholine groups are prioritized for kinase inhibition, suggesting the target compound’s pyrrolo[2,3-c]pyridine core may offer alternative binding modes .
Biological Activity
N-(3,4-difluorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrrolo[2,3-c]pyridine core substituted with various fluorinated phenyl groups. The structural formula can be represented as:
This structure is significant as it influences the compound's interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit activity against various biological pathways:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancers .
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR) and various kinases. This inhibition can disrupt critical cellular processes like DNA synthesis and signal transduction pathways .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound and its analogs:
Case Studies
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. This compound was identified as a potent inhibitor of tumor growth in this model .
- Enzyme Interaction Studies : Research focused on the inhibition of DHFR by similar pyrido compounds showed that modifications in the phenyl moiety significantly affect binding affinity and inhibitory potency. This suggests that the structural features of this compound could be optimized for enhanced biological activity .
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrrolo[2,3-c]pyridine intermediates with fluorinated benzyl halides. For example, analogous fluoropyrimidine derivatives have been synthesized via nucleophilic substitution under reflux in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, NMP) at 120°C for 16 hours, followed by column chromatography purification (CH₂Cl₂/MeOH gradients) . Adaptation of this method would require substitution with 3,4-difluorophenyl and 2-fluorobenzyl precursors.
Q. Which spectroscopic techniques are critical for structural confirmation?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For instance, ¹⁹F NMR can resolve electronic effects of fluorinated substituents, while 2D-COSY and NOESY experiments clarify regiochemistry in the pyrrolopyridine core. Similar compounds have been characterized using HRMS with <2 ppm mass accuracy and ¹H NMR (400 MHz) in DMSO-d₆ .
Q. What purity standards should be met for in vitro assays?
Purity ≥95% (HPLC) is recommended, validated via reverse-phase C18 columns with UV detection (254 nm). Impurity profiling should include residual solvent analysis (e.g., NMP, CH₂Cl₂) using GC-MS. Pharmacopeial guidelines for related fluorinated heterocycles specify limits for heavy metals (<10 ppm) and sulfated ash (<0.1%) .
Advanced Research Questions
Q. How can low yields during the alkylation of the pyrrolo[2,3-c]pyridine core be addressed?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Temperature modulation : Gradual heating (80°C → 120°C) to favor kinetic control.
- Base selection : Sterically hindered bases (e.g., DBU) improve regioselectivity for N-alkylation over O-alkylation.
- Protecting groups : Boc protection of secondary amines prior to alkylation reduces undesired byproducts .
Q. What methodologies resolve discrepancies in NMR data caused by dynamic rotational isomerism?
Variable-temperature (VT) NMR studies (e.g., −40°C to 80°C in DMSO-d₆) can "freeze" rotational conformers. For example, VT-¹H NMR of analogous acetamide derivatives revealed coalescence temperatures near 25°C, enabling calculation of rotational barriers (ΔG‡ ≈ 60–70 kJ/mol) . Computational modeling (DFT) further validates preferred conformers .
Q. How can aqueous solubility be enhanced without compromising bioactivity?
Structural modifications include:
Q. What experimental designs optimize reaction conditions for scalability?
Design of Experiments (DoE) with central composite designs can model factors like temperature, solvent ratio, and catalyst loading. For example, a 3² factorial design optimized a fluoropyrimidine synthesis, identifying NMP volume (10 mL/mmol) and reaction time (16 h) as critical parameters. Response surface methodology (RSM) maximized yield (31% → 45%) while minimizing side products .
Q. How are structure-activity relationships (SAR) explored for fluorinated substituents?
SAR studies involve synthesizing analogs with:
- Fluorine positional isomers : Compare 2-fluoro vs. 3-fluorophenylmethyl groups on binding affinity.
- Electron-withdrawing groups : Replace fluorine with trifluoromethoxy or cyano groups to assess electronic effects. Biological evaluation (e.g., enzyme inhibition assays) paired with molecular docking (AutoDock Vina) quantifies substituent contributions .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
Discrepancies may arise from solvent choice (DMSO vs. aqueous buffers) or aggregation tendencies. Use dynamic light scattering (DLS) to detect nanoaggregates in PBS (pH 7.4). For example, a compound with reported "low solubility" in DMSO (2 mg/mL) showed improved solubility (8 mg/mL) in 10% β-cyclodextrin due to host-guest complexation .
Q. Why do synthetic yields vary across literature reports for similar compounds?
Yield variations (e.g., 31% vs. 45%) often reflect differences in:
- Catalyst purity : Residual moisture in Na₂SO₄ during workup reduces efficiency.
- Chromatography conditions : Gradient elution (CH₂Cl₂/MeOH 50:1 → 20:1) vs. isocratic elution impacts recovery.
Reproducibility requires strict adherence to anhydrous conditions and standardized purification protocols .
Methodological Recommendations
Q. What in vitro assays are suitable for initial biological screening?
Prioritize target-specific assays (e.g., kinase inhibition, GPCR binding) using fluorescence polarization or TR-FRET. For cytotoxicity, use MTT assays in HepG2 or HEK293 cells. Include positive controls (e.g., staurosporine for kinases) and validate results with IC₅₀ dose-response curves .
Q. How to validate metabolic stability in preclinical studies?
Use liver microsomal assays (human/rat) with LC-MS/MS quantification. Monitor phase I metabolites (oxidation, N-dealkylation) and phase II conjugates (glucuronidation). For example, fluorinated pyrrolopyridines often exhibit t₁/₂ > 60 min in human microsomes, suggesting moderate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
